
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
Overview
Description
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid is an organoboron compound with the chemical formula C₁₀H₁₀BNO₃ and a molecular weight of 203 g/mol . This compound is primarily used in research and development, particularly in the field of organic chemistry. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid typically involves the reaction of 5-Methyl-3-Phenyl-4-Isoxazole with a boronic acid derivative. One common method is the reaction of 5-Methyl-3-Phenyl-4-Isoxazole with boronic acid in the presence of a palladium catalyst under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation, reduction, and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and organic solvents (e.g., THF, DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable leaving group and a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicine: Research into its use as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a methyl group.
Phenylboronic Acid: Lacks the isoxazole ring, making it less complex.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group, which can affect reactivity and stability.
Uniqueness
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid is unique due to its isoxazole ring, which can provide additional reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthesizing complex organic molecules .
Biological Activity
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid (CAS No. 491876-01-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to an isoxazole ring, which contributes to its unique properties. The isoxazole ring is known for its biological activity, particularly in enzyme inhibition.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with isoxazole moieties can inhibit the growth of various bacterial strains. For example, studies have shown that derivatives of isoxazole exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis and other metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Isoxazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. For instance, this compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors . This inhibition can lead to reduced inflammation and tumor growth.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The boronic acid group can form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition. This mechanism is particularly relevant for proteases and other enzymes critical for bacterial survival and cancer cell proliferation.
- Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Case Studies
Several studies have investigated the biological activity of isoxazole derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that isoxazole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis by inhibiting the rhamnose biosynthesis pathway . This highlights the compound's potential in treating resistant bacterial infections.
- Anticancer Research : Another investigation focused on the role of COX inhibitors in cancer therapy. It was found that compounds similar to this compound could reduce tumor size in animal models by selectively inhibiting COX-2 activity, thus promoting apoptosis in cancer cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid with high purity?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to couple the boronic acid with aryl/heteroaryl halides. Key steps include:
- Reaction Conditions : Use anhydrous THF/water mixtures under inert atmosphere (N₂/Ar) with a base (e.g., Na₂CO₃ or K₃PO₄) at 80–100°C for 12–24 hours .
- Purification : Recrystallization in DMSO or DMF/water systems enhances purity (>98%), as these co-solvents improve solubility (commonly used for boronic acids; see ). Column chromatography (silica gel, ethyl acetate/hexane) may further isolate the product .
- Validation : Confirm purity via HPLC (retention time comparison) and elemental analysis.
Q. How should researchers characterize the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm for phenyl/isoxazole) and the boronic acid moiety (δ ~7.5 ppm for B-OH protons, though often broadened).
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI or EI) confirms the molecular ion peak ([M+H]⁺ or [M−OH]⁻).
- FT-IR : Peaks at ~1350 cm⁻¹ (B-O stretching) and 1600 cm⁻¹ (isoxazole C=N/C-O) validate functional groups.
- HPLC : Quantify purity (>98%) using C18 reverse-phase columns with UV detection at 254 nm .
Q. What experimental strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronic acid when encountering low yields?
Answer:
Low yields often arise from boroxine formation or catalyst deactivation. Mitigation strategies include:
- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., dioxane) to prevent boronic acid dimerization .
- Catalyst-Ligand Systems : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and ligands like SPhos or XPhos to enhance electron-deficient substrate reactivity.
- Microwave-Assisted Synthesis : Shorten reaction times (30–60 mins) at 120°C under controlled power (150 W), improving conversion rates for sterically hindered partners .
- Substrate Ratios : Use 1.5 equivalents of boronic acid to offset potential side reactions.
Q. How do researchers address contradictory data regarding the stability of this compound under different storage conditions?
Answer:
Contradictions often stem from variable humidity, temperature, or light exposure. Methodological solutions:
- Storage Protocols : Store at −20°C under argon with desiccants (e.g., silica gel). Lyophilization with stabilizers (e.g., mannitol) may extend shelf-life .
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC/NMR. Compare degradation products (e.g., boroxines) to identify instability mechanisms.
- Documentation : Report batch-specific storage conditions and purity decay rates to reconcile literature discrepancies.
Q. What methodological considerations are critical for employing this boronic acid in structure-activity relationship (SAR) studies?
Answer:
- Synthetic Modularity : Introduce substituents (e.g., halides, methoxy) on the phenyl ring via Suzuki coupling to explore electronic effects. Maintain isoxazole core rigidity to assess conformational impacts .
- Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., serine protease inhibition) and cytotoxicity screens (e.g., MTT assays).
- Computational Modeling : Use DFT calculations to correlate Hammett σ values with bioactivity, or dock derivatives into target protein active sites (e.g., proteasome β5 subunit) .
Q. How can researchers troubleshoot competing reaction pathways in functionalization of the isoxazole ring?
Answer:
Competing pathways (e.g., ring-opening or N-alkylation) require tailored conditions:
- Regioselective Functionalization : Use directing groups (e.g., Bpin at C4) to steer electrophilic substitution toward C5.
- Temperature Control : Lower reaction temperatures (0–25°C) minimize side reactions during halogenation (e.g., NBS in CCl₄).
- Protection/Deprotection : Temporarily protect the boronic acid as a trifluoroborate salt to prevent unwanted B-O cleavage during isoxazole modification .
Q. What advanced analytical techniques resolve ambiguities in boronic acid reactivity during multi-step syntheses?
Answer:
- In Situ Monitoring : Use ¹¹B NMR to track boronic acid conversion intermediates (e.g., boronate esters).
- X-ray Crystallography : Resolve steric clashes in crystalline intermediates that hinder reactivity.
- Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and solvent conditions .
Properties
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKECSPALZHMRSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(ON=C1C2=CC=CC=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406881 | |
Record name | 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491876-01-8 | |
Record name | 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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